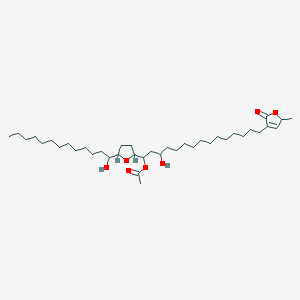![molecular formula C13H8O3 B599864 4-hydroxy-2H-benzo[h]chromen-2-one CAS No. 5594-97-8](/img/structure/B599864.png)
4-hydroxy-2H-benzo[h]chromen-2-one
Übersicht
Beschreibung
4-Hydroxy-2H-benzo[h]chromen-2-one is a chemical compound with the molecular formula C13H8O3 . It has an average mass of 212.201 Da and a monoisotopic mass of 212.047348 Da .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-benzo[h]chromen-2-ones employed silver catalyzed ketonization to form polycarbonyl intermediates which underwent double intramolecular cyclization and decarboxylation to generate a lactone and a phenyl ring in a one-pot fashion . Another study reported the synthesis of 4H-chromene derivatives using DBU catalyzed, 3-nitrophenylboronic acid as a green catalyst, lipase-catalyzed synthesis, baker’s yeast catalytic one port synthesis, metal-organic framework catalyzed synthesis, and potassium-titanium-oxalate-catalyzed ultrasonic synthesis .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2H-benzo[h]chromen-2-one was determined from single-crystal XRD experiments and was solved by direct methods .Chemical Reactions Analysis
The removal of the hydroxyl group resulted in a 2–3 fold decrease in activity . The synthesis of 3,4-dihydro-2H-benzo[h]chromen-2-ones employed silver catalyzed ketonization to form polycarbonyl intermediates which underwent double intramolecular cyclization and decarboxylation to generate a lactone and a phenyl ring in a one-pot fashion .Physical And Chemical Properties Analysis
4-Hydroxy-2H-benzo[h]chromen-2-one is a colourless crystalline solid . It has a molecular formula of C13H8O3, an average mass of 212.201 Da, and a monoisotopic mass of 212.047348 Da .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Chromenes, including 4-hydroxy-2H-benzo[h]chromen-2-one , have been identified as compounds with significant anticancer properties. They exhibit this activity by various mechanisms, such as inducing apoptosis, inhibiting cell proliferation, and interfering with cell cycle progression . The structure-activity relationship (SAR) studies of chromenes provide insights into designing new cancer therapies.
Antimicrobial Properties
The antimicrobial activity of chromenes is another area of interest. They have been shown to be effective against a range of microbial pathogens, including bacteria and fungi . This makes them potential candidates for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Antidiabetic Effects
Research has indicated that chromenes possess antidiabetic activities. They can modulate blood glucose levels and improve insulin sensitivity . This opens up possibilities for their use in managing diabetes and related metabolic disorders.
Anticonvulsant Potential
Chromenes have been explored for their anticonvulsant effects. They may offer a therapeutic approach for seizure disorders, providing an alternative to current antiepileptic drugs . Their efficacy and safety profiles are subjects of ongoing research.
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of chromenes make them suitable for the treatment of inflammatory conditions and pain management . They work by inhibiting the production of inflammatory mediators and reducing pain perception.
Neuroprotective Effects
Chromenes have shown promise as neuroprotective agents. They may protect neuronal cells from damage caused by oxidative stress and other neurotoxic factors . This potential application could be beneficial in neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Wirkmechanismus
Target of Action
Similar compounds have been tested for various biological properties .
Mode of Action
It’s known that the compound undergoes silver-catalyzed ketonization to form polycarbonyl intermediates, which then undergo double intramolecular cyclization and decarboxylation .
Biochemical Pathways
The compound is known to be involved in the synthesis of 3,4-dihydro-2h-benzo[h]chromen-2-ones .
Pharmacokinetics
It’s known that the compound has a molecular weight of 2122 , which could influence its bioavailability.
Result of Action
Similar compounds have been tested for various biological properties, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Action Environment
It’s known that the compound is a white to brown solid and is stored at +4°c .
Safety and Hazards
Zukünftige Richtungen
Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . Considering the versatility of chromanone, this review is designed to impart comprehensive, critical, and authoritative information about the chromanone template in drug designing and development .
Eigenschaften
IUPAC Name |
4-hydroxybenzo[h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-11-7-12(15)16-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVMMOSLXBYVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715621 | |
| Record name | 4-Hydroxy-2H-naphtho[1,2-b]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2H-benzo[h]chromen-2-one | |
CAS RN |
5594-97-8 | |
| Record name | NSC380712 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-2H-naphtho[1,2-b]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the common synthetic routes to obtain 4-hydroxy-2H-benzo[h]chromen-2-one derivatives?
A1: 4-hydroxy-2H-benzo[h]chromen-2-one serves as a versatile starting material for synthesizing various derivatives. Two common approaches are:
- Condensation Reactions: 4-hydroxy-2H-benzo[h]chromen-2-one reacts with dimethyl sulphate or alkyl halides in the presence of a base like anhydrous potassium carbonate (K2CO3) in dry acetone. This results in O-alkylation, forming condensed derivatives. []
- Multi-Component Reactions: A one-pot synthesis involves reacting 4-hydroxy-2H-benzo[h]chromen-2-one with malononitrile and various aromatic aldehydes. This reaction, catalyzed by a base like triethylamine (NEt3) in water, yields 1-aryl-1,12-dihydrobenzo[h]pyrano[c]chromene derivatives through a three-component condensation. []
Q2: What biological activities have been reported for 4-hydroxy-2H-benzo[h]chromen-2-one derivatives?
A2: Derivatives of 4-hydroxy-2H-benzo[h]chromen-2-one, particularly coumestans synthesized from it, have demonstrated potential anticancer activity. [] Additionally, dihydrobenzo[h]pyrano[3,2-c]chromene derivatives, synthesized via a multi-component reaction, were evaluated for cytotoxic activity against human cancer cell lines (MOLT-4 and HL-60). While most compounds exhibited low inhibitory activity at micromolar concentrations, further research into structure-activity relationships could lead to more potent derivatives. []
Q3: What are the advantages of using green chemistry principles in synthesizing 4-hydroxy-2H-benzo[h]chromen-2-one derivatives?
A3: The synthesis of 1-aryl-1,12-dihydrobenzo[h]pyrano[c]chromene derivatives utilizing water as a solvent and triethylamine as a base exemplifies the principles of green chemistry. [] This approach offers several advantages:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B599782.png)
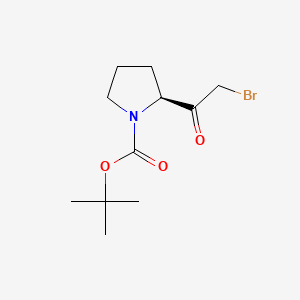
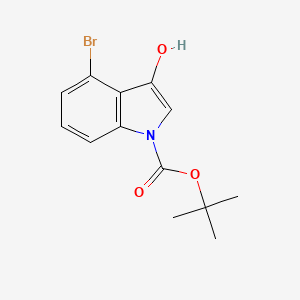
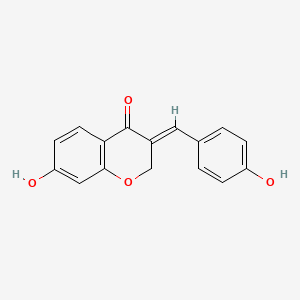
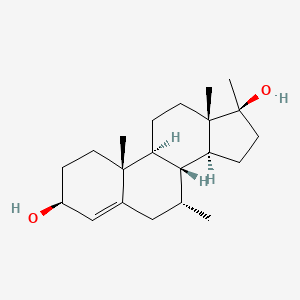

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 6-hydroxy-, methyl ester](/img/no-structure.png)
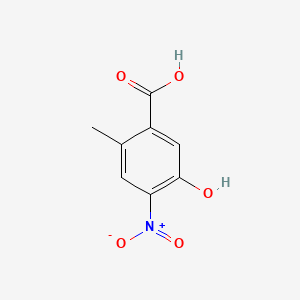

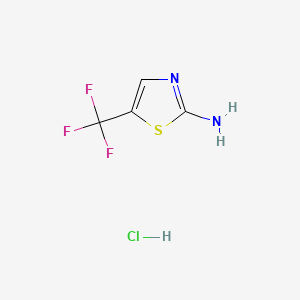
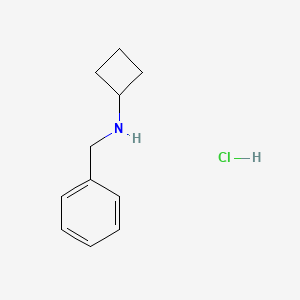
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-](/img/structure/B599803.png)
